马来酸替莫洛尔酯

描述

Timolol maleate ester is a non-selective beta-adrenergic receptor antagonist. It is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. Timolol maleate ester is also utilized in the management of hypertension and the prevention of migraine headaches .

科学研究应用

Timolol maleate ester has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Extensively researched for its therapeutic effects in treating glaucoma, hypertension, and migraines.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems .

作用机制

Target of Action

Timolol Maleate Ester is a non-selective beta-adrenergic receptor antagonist . Its primary targets are the beta-1 and beta-2 adrenergic receptors, which are found in the heart, vascular and bronchial smooth muscle .

Pharmacokinetics

Timolol is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver by the cytochrome P450 2D6 enzyme, with minor contributions from CYP2C19 . Despite its relatively low first-pass metabolism, Timolol is 90% metabolized . About 15-20% of a dose undergoes first-pass metabolism . The elimination half-life of Timolol is between 2 to 2.7 hours, and this can be prolonged in cases of renal impairment .

Result of Action

The molecular and cellular effects of Timolol’s action result in a decrease in intraocular pressure and blood pressure . This is beneficial in the treatment of conditions such as ocular hypertension, open-angle glaucoma, and hypertension . In certain cases, Timolol is also used in the prevention of migraine headaches .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Timolol Maleate Ester. For instance, the drug was shown to be potentially phototoxic due to its UV/VIS absorptive properties and generation of reactive oxygen species (ROS) during irradiation . Furthermore, the stability of Timolol Maleate Ester can be affected by conditions of hydrolysis (including alkaline, acidic, and thermal hydrolysis) and oxidation .

准备方法

Synthetic Routes and Reaction Conditions: Timolol maleate ester is synthesized through a series of chemical reactions involving the esterification of timolol with maleic acid. The process typically involves the following steps:

Formation of Timolol Base: Timolol is synthesized by reacting 1-(tert-butylamino)-3-(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxypropan-2-ol with appropriate reagents.

Esterification: The timolol base is then esterified with maleic acid under controlled conditions to form timolol maleate ester

Industrial Production Methods: Industrial production of timolol maleate ester involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of timolol base are synthesized and subsequently esterified with maleic acid.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity timolol maleate ester

化学反应分析

Types of Reactions: Timolol maleate ester undergoes various chemical reactions, including:

Oxidation: Timolol maleate ester can be oxidized under specific conditions to form various degradation products.

Hydrolysis: The ester bond in timolol maleate ester can be hydrolyzed in the presence of acids or bases, leading to the formation of timolol and maleic acid

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions

Major Products Formed:

Oxidation Products: Various oxidation products depending on the specific conditions and reagents used.

Hydrolysis Products: Timolol and maleic acid

相似化合物的比较

Timolol maleate ester is compared with other beta-adrenergic receptor antagonists, such as:

Betaxolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of glaucoma.

Levobunolol: A non-selective beta-adrenergic receptor antagonist similar to timolol maleate ester, used for reducing intraocular pressure.

Latanoprost: A prostaglandin analogue used to lower intraocular pressure in glaucoma patients .

Uniqueness: Timolol maleate ester is unique due to its non-selective action on both beta-1 and beta-2 adrenergic receptors, making it effective in a broader range of therapeutic applications compared to selective beta-adrenergic receptor antagonists .

生物活性

Timolol maleate ester is a compound derived from timolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and hypertension. This article explores the biological activity, pharmacodynamics, mechanisms of action, and potential side effects of timolol maleate ester, supported by relevant case studies and research findings.

Overview of Timolol Maleate Ester

Timolol is recognized for its ability to block beta-1 and beta-2 adrenergic receptors, leading to various physiological effects. The maleate form is commonly utilized in ophthalmic solutions to lower intraocular pressure (IOP) in patients with glaucoma. The ester form may enhance certain pharmacokinetic properties, potentially improving therapeutic efficacy.

Timolol exerts its effects by competing with catecholamines for binding to beta-adrenergic receptors:

- Beta-1 Receptors : Primarily found in the heart, their blockade reduces heart rate and cardiac output.

- Beta-2 Receptors : Located in vascular and bronchial smooth muscle; their blockade can lead to decreased peripheral vascular resistance.

The exact mechanism by which timolol reduces IOP is not fully understood but is believed to involve decreased secretion of aqueous humor from the ciliary body, possibly through reduced blood supply or interference with prostaglandin biosynthesis .

Pharmacodynamics

Timolol maleate has a rapid onset of action when administered topically, typically within 20 minutes, and can maintain its effect for up to 24 hours at standard doses (0.25% or 0.5%) . The systemic bioavailability of ophthalmic formulations can reach approximately 78%, indicating significant absorption into the systemic circulation .

In Vitro Studies

A study investigating the phototoxicity of timolol revealed that exposure to UV/VIS light could lead to the generation of reactive oxygen species (ROS), which may inhibit cell viability in mouse fibroblasts at concentrations exceeding 50 µg/mL . This finding underscores the importance of assessing potential phototoxic effects for drugs applied topically.

Clinical Applications

Timolol maleate has been successfully used beyond ocular applications, including:

- Dermatological Disorders : It has shown efficacy in treating conditions such as hemangiomas and melanoma due to its anti-proliferative properties.

- Migraine Prevention : Timolol is also indicated for migraine prophylaxis, showcasing its versatility as a therapeutic agent .

Comparative Efficacy Table

| Parameter | Timolol Maleate | Other Beta Blockers |

|---|---|---|

| Onset of Action | 20 minutes | Varies |

| Duration of Effect | Up to 24 hours | Varies |

| Bioavailability (Ophthalmic) | 78% | Generally lower |

| Common Uses | Glaucoma, hypertension, dermatological issues | Hypertension, arrhythmias |

Adverse Effects

While timolol maleate is generally well-tolerated, it can cause side effects such as bradycardia and hypotension. Additionally, there have been reports of skin reactions following topical application. The potential for photosensitivity necessitates caution in patients with sensitive skin or those exposed to sunlight frequently .

属性

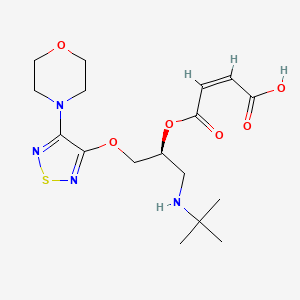

IUPAC Name |

(Z)-4-[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O6S/c1-17(2,3)18-10-12(27-14(24)5-4-13(22)23)11-26-16-15(19-28-20-16)21-6-8-25-9-7-21/h4-5,12,18H,6-11H2,1-3H3,(H,22,23)/b5-4-/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIAXRFZDNBKRF-RXNFCKPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)OC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026075-53-5 | |

| Record name | Timolol maleate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026075535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIMOLOL MALEATE ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2V3WF497E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。